![molecular formula C15H15N3O3S B2438366 N-(2-etoxi fenil)-5-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxamida CAS No. 443329-52-0](/img/structure/B2438366.png)

N-(2-etoxi fenil)-5-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

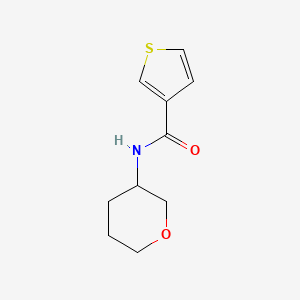

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

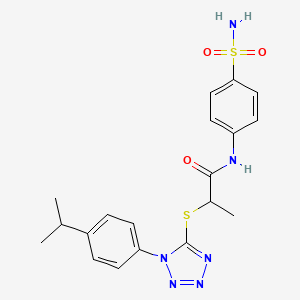

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.

Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown a wide range of biological activities. They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Análisis Bioquímico

Biochemical Properties

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide disrupts the enzyme’s function, leading to the inhibition of cancer cell proliferation. Additionally, this compound interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases.

Cellular Effects

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This leads to the fragmentation of DNA and the eventual death of the cancer cells. Furthermore, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific biomolecules. This compound binds to the active site of topoisomerase II, preventing the enzyme from cleaving and rejoining DNA strands during replication . This inhibition leads to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can inhibit acetylcholinesterase by binding to its active site, thereby increasing acetylcholine levels in the synaptic cleft . This interaction can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.

Dosage Effects in Animal Models

The effects of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in various metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Additionally, the compound’s interaction with acetylcholinesterase can influence cholinergic metabolism, potentially impacting neurotransmitter levels and signaling pathways .

Transport and Distribution

The transport and distribution of N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. This interaction can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and topoisomerase II . This nuclear localization is crucial for its anticancer activity, as it allows the compound to directly interfere with DNA replication and induce apoptosis. Additionally, the compound’s interaction with acetylcholinesterase occurs in the synaptic cleft, where it modulates cholinergic signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones. The reaction is carried out in the presence of a base such as potassium carbonate in solvents like methanol or ethanol . The structure of the synthesized compound is confirmed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolopyrimidine Derivatives: Compounds such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.

Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2-substituted thiazolo[3,2-a]pyrimidines.

Uniqueness

N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific ethoxyphenyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives. Its potential as a tyrosinase inhibitor and its diverse applications in various fields highlight its significance.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVAXFULAVAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(Cyclopentylamino)carbonothioyl]thio}acetic acid](/img/structure/B2438285.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)

![(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2438287.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2438301.png)